Limocitrin

Description

This compound has been reported in Citrus reticulata, Sedum litoreum, and other organisms with data available.

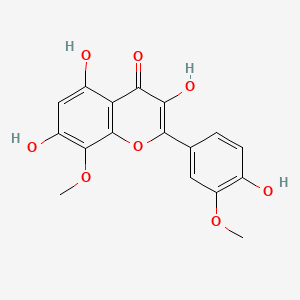

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-5-7(3-4-8(11)18)15-14(22)13(21)12-9(19)6-10(20)16(24-2)17(12)25-15/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXCKSUZOFKGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197629 | |

| Record name | Limocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limocitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-33-8 | |

| Record name | Limocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Limocitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Limocitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin is a naturally occurring flavonoid, specifically classified as a flavonol, a class of compounds known for their significant antioxidant properties.[1] It is found in various plants, notably in the peels of citrus fruits like lemons and oranges, as well as in the herbs of Sedum sarmentosum Bunge and the buds of P. acerifolia and P. orientalis.[2][3][4] As a bioactive compound, this compound has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[3][5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, known biological functions, and relevant experimental methodologies.

Chemical Identity and Structure

This compound, also known by synonyms such as Sedoflorigenin and gossypetin 3',8-dimethyl ether, is structurally characterized by a flavone backbone with multiple hydroxyl and methoxy substitutions.[1][5][7] Its formal chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one.[7]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one | [1][7] |

| CAS Number | 489-33-8 | [2][3][5][7] |

| Molecular Formula | C₁₇H₁₄O₈ | [2][3][5][7] |

| Synonyms | Sedoflorigenin, gossypetin 3',8-dimethyl ether, 4',5,7-trihydroxy-3',8-dimethoxyflavonol | [1][5][7] |

| Chemical Class | Flavonoid, Flavonol, Hydroxyflavan |[1][3][5][7] |

Caption: Chemical classification hierarchy of this compound.

Physicochemical Properties

This compound presents as a yellow, crystalline powder.[2][3] It is soluble in various organic solvents, including DMSO, acetone, chloroform, and ethanol, but is only slightly soluble in water.[2][3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 346.29 g/mol | [3][5] |

| Appearance | Yellow powder | [2][3] |

| Melting Point | 271-275 °C | [3][5][8] |

| Boiling Point | 621.2 ± 55.0 °C (Predicted) | [3][5][8] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [3][5][8] |

| Water Solubility | 275.7 mg/L at 25 °C (Estimated) | [9] |

| pKa | 6.63 ± 0.40 (Predicted) | [3][5][8] |

| logP (o/w) | 1.020 (Estimated) | [5][8] |

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol |[2] |

Biological Activities and Mechanism of Action

This compound is recognized as a bioactive compound with potential applications in treating a range of conditions, including cancer, infections, and metabolic syndrome.[5] Its therapeutic potential is largely attributed to its antioxidant and anti-inflammatory effects.[3][6]

In cancer research, this compound has been shown to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells.[4] This suggests a potential interaction with the estrogen signaling pathway. Furthermore, it has been identified as an inhibitor of Alkaline Phosphatase (AlkP), although its effect on estradiol-induced AlkP expression was marginal.[4]

Caption: Postulated mechanisms of action for this compound.

Experimental Protocols

The isolation, purification, and analysis of this compound involve standard phytochemical techniques. Detailed methodologies cited in the literature are summarized below.

4.1 Extraction from Natural Sources (General Method)

A common method for obtaining this compound involves solvent extraction from plant material, such as lemon peel.[3][6]

-

Preparation : The source material (e.g., lemon peel) is first crushed and ground to increase the surface area for extraction.[3][6]

-

Extraction : The prepared material is soaked in an appropriate solvent, such as ethanol.[3][6]

-

Filtration & Concentration : The resulting mixture is filtered to remove solid debris, and the filtrate is concentrated under reduced pressure to yield a crude extract containing this compound.[3][6]

-

Purification : Further purification of the crude extract is typically achieved through chromatographic techniques.[2]

4.2 Chromatographic Fractionation and Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a validated method for the separation and quantification of this compound from complex mixtures.[2]

-

Column : C18 fused-core column.[2]

-

Mobile Phase : Acetonitrile-tetrahydrofuran gradient elution.[2]

-

Flow Rate : 1 mL/min.[2]

-

Temperature : 30°C.[2]

-

Detection : UV spectrophotometric detection at 370 nm for flavonols.[2]

-

Outcome : This method achieves high resolution of this compound from other flavonoids within approximately 30 minutes.[2]

4.3 Mass Spectrometry Analysis (LC-ESI-QTOF)

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is used for structural confirmation.

-

Instrumentation : Agilent 1200 RRLC paired with an Agilent 6520 QTOF.[7]

-

Column : Agilent SB-Aq (2.1x50mm, 1.8 micron).[7]

-

Ionization Mode : Positive (ESI+).[7]

-

Observed m/z : A precursor m/z of 347.0762 corresponding to the [M+H]⁺ adduct is typically observed.[7]

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

This compound is a well-characterized flavonol with defined chemical and physical properties. Its presence in common botanical sources and its demonstrated biological activities, particularly its antioxidant, anti-inflammatory, and anti-proliferative potential, make it a compound of significant interest for further research and development. The established protocols for its extraction and analysis provide a solid foundation for future investigations into its pharmacological applications and mechanisms of action.

References

- 1. foodb.ca [foodb.ca]

- 2. This compound | CAS:489-33-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 489-33-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C17H14O8 | CID 5489485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 489-33-8 [m.chemicalbook.com]

- 9. This compound, 489-33-8 [thegoodscentscompany.com]

The Natural Provenance of Limocitrin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the flavonoid Limocitrin, tailored for researchers, scientists, and professionals in drug development. This document delves into the botanical origins of this compound, collates available quantitative data, outlines detailed experimental protocols for its extraction and isolation, and presents a putative biosynthetic pathway.

Natural Sources of this compound

This compound, a methoxylated flavonol, has been identified in a variety of plant species. Its natural occurrence is primarily documented in the buds of plane trees, the peels of citrus fruits, and certain species of stonecrops.

Primary Botanical Sources:

-

Plane Trees (Genus Platanus): The buds of Platanus acerifolia and Platanus orientalis are recognized as significant natural sources of this compound.

-

Citrus Fruits (Genus Citrus): this compound is a known constituent of citrus fruit peels, particularly in species such as Citrus reticulata (mandarin orange) and Citrus limon (lemon).

-

Stonecrops (Genus Sedum): Several species within the Sedum genus, including Sedum acre and Sedum sarmentosum, have been reported to contain this compound and its glycosides.

-

Other Documented Sources: The presence of this compound has also been noted in the genera Dryas, Erica, and Primula.

Quantitative Analysis of this compound

Quantitative data for this compound content in its natural sources is not extensively reported in publicly available literature. The following table summarizes the available information on total flavonoid content in some of the known this compound-containing plants to provide a general context. It is important to note that these values represent the total flavonoid content and not the specific concentration of this compound.

| Plant Source | Plant Part | Total Flavonoid Content (mg/g dry weight unless specified) | Analytical Method |

| Citrus reticulata 'Dahongpao' | Peel | ~122.5 mg/g | UPLC-ESI-MS/MS |

| Sedum acre | Aerial Parts | 8.42 to 173.42 mg rutin equivalents/g of extract | Spectrophotometry |

Note: The lack of specific quantitative data for this compound highlights a research gap that warrants further investigation through targeted analytical studies using techniques such as HPLC-UV or UPLC-MS/MS with a certified this compound standard.

Experimental Protocols

Extraction of Flavonoids from Plant Material

This protocol provides a general methodology for the extraction of flavonoids, including this compound, from plant tissues.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Platanus buds, Citrus peels)

-

Methanol (HPLC grade)

-

Ethanol (80%)

-

n-hexane

-

Ethyl acetate

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper (Whatman No. 1)

Procedure:

-

Maceration: Suspend the dried plant powder in 80% ethanol at a 1:10 (w/v) ratio.

-

Extraction: Sonicate the mixture for 60 minutes at room temperature.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain a crude extract.

-

Fractionation (Liquid-Liquid Extraction):

-

Resuspend the crude extract in deionized water.

-

Perform successive extractions with n-hexane to remove non-polar compounds.

-

Subsequently, extract the aqueous phase with ethyl acetate to partition flavonoids like this compound into the organic phase.

-

-

Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield a flavonoid-rich extract.

Isolation and Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a general procedure for the isolation of this compound from the flavonoid-rich extract.

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water with 0.1% formic acid (v/v)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the flavonoid-rich extract in methanol, filter through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system with a C18 column. A typical gradient could be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: Start with a low percentage of B, increasing linearly to elute compounds of increasing hydrophobicity. Monitor the elution profile at a wavelength where flavonoids absorb (e.g., 280 nm or 340 nm).

-

-

Scale-up to Preparative HPLC:

-

Transfer the optimized gradient and conditions to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

-

-

Fraction Collection: Collect fractions corresponding to the peak identified as this compound based on retention time from the analytical run.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain pure this compound.

Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general flavonoid pathway, starting from phenylalanine. The key steps involve the formation of a chalcone scaffold, which then undergoes cyclization and a series of hydroxylation and methylation reactions. The specific enzymes responsible for the 8-position hydroxylation and subsequent methylation in the this compound pathway have not been fully characterized in the identified plant sources. The following diagram illustrates a putative pathway.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The following diagram outlines the key stages in the experimental workflow for the extraction and isolation of this compound from its natural plant sources.

Caption: Workflow for the isolation of this compound.

Limocitrin (CAS No. 489-33-8): A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Properties, Biological Activities, and Associated Experimental Protocols of the Flavonoid Limocitrin.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 489-33-8, is a naturally occurring flavonoid, specifically a flavonol, found in citrus peels.[1] As a member of the flavonoid class of polyphenolic compounds, this compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical and physical properties of this compound, its known biological activities with available quantitative data, and methodologies for relevant experimental protocols. Furthermore, this document includes visualizations of key signaling pathways modulated by this compound to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-chromen-4-one, is a yellow crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 489-33-8 | [1] |

| Molecular Formula | C17H14O8 | [1][2] |

| Molecular Weight | 346.29 g/mol | [1][2] |

| Appearance | Yellow powder | [2] |

| Melting Point | 271-275 °C | [2] |

| Boiling Point | 621.2±55.0 °C (Predicted) | [2] |

| Density | 1.591±0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.63±0.40 (Predicted) | [2] |

| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. | [2] |

| Storage Conditions | Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry and dark place. | [1] |

| Synonyms | Sedoflorigenin, 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one | [3] |

Biological Activities

This compound has been investigated for several biological activities, with the most prominent being its anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A key quantitative measure of this activity is its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α).

| Activity | IC50 Value | Cell Line/System | Reference |

| Inhibition of TNF-α expression | 67 μM | LPS-stimulated human monocytes |

The following is a general protocol for assessing the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes.

-

Isolation of Human Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes using CD14+ magnetic beads.

-

Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Cell Culture and Treatment:

-

Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

-

Prepare various concentrations of this compound in the culture medium.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (100 ng/mL) for 14 hours to induce TNF-α production. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

-

-

Quantification of TNF-α:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity

This compound has been shown to exert cytotoxic effects on various cancer cell lines and modulate key signaling pathways involved in cancer progression.

| Cell Line | Effect | Signaling Pathway | Reference |

| MCF-7 (Breast Cancer) | Weakly suppresses estradiol-dependent proliferation | - | |

| K562 (Leukemia) | Increased lysis by KHYG-1 NK cells | MAPK (ERK, p38, JNK) activation in NK cells | [1] |

| SCC-9 & SCC-47 (Oral Cancer) | G2/M phase cell cycle arrest, caspase-related apoptosis | Inhibition of PI3K/AKT/mTOR pathway | [4] |

This protocol is based on studies of this compound's effect on KHYG-1 natural killer (NK) cells and their cytotoxicity towards K562 leukemia cells.[5]

-

Cell Culture:

-

Culture KHYG-1 (effector cells) and K562 (target cells) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Treatment of Effector Cells:

-

Treat KHYG-1 cells with 20 μM this compound for 72 hours. Use untreated KHYG-1 cells as a control.

-

-

Cytotoxicity Assay (Calcein AM Release Assay):

-

Label K562 target cells with Calcein AM, a fluorescent dye.

-

Co-culture the Calcein AM-labeled K562 cells with the this compound-treated or untreated KHYG-1 effector cells at an appropriate effector-to-target ratio for 4 hours.

-

Measure the fluorescence released into the supernatant, which is proportional to the number of lysed target cells.

-

Calculate the percentage of specific lysis.

-

-

Western Blot Analysis of MAPK Pathway in NK Cells:

-

After treating KHYG-1 cells with this compound (e.g., 20 μM for 24 hours), lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

-

Cell Lysis and Protein Quantification: As described in the MAPK Western Blot protocol.

-

SDS-PAGE and Protein Transfer: As described above.

-

Immunoblotting:

-

Probe membranes with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway, such as total and phosphorylated AKT, mTOR, and S6K.

-

Follow with the appropriate HRP-conjugated secondary antibodies and ECL detection.

-

Antioxidant Activity

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add the this compound solutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS radical solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

-

Add the this compound sample to the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

The antioxidant capacity is determined based on the increase in absorbance.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known points of intervention for this compound.

Caption: MAPK signaling pathway activation by this compound in NK cells.

Caption: PI3K/AKT/mTOR pathway inhibition by this compound in cancer cells.

Conclusion

This compound (CAS 489-33-8) is a promising natural flavonoid with demonstrated anti-inflammatory and anticancer properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways. While quantitative data on its antioxidant capacity requires further investigation, the existing evidence supports its potential as a lead compound in the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Shuterin Enhances the Cytotoxicity of the Natural Killer Leukemia Cell Line KHYG-1 by Increasing the Expression Levels of Granzyme B and IFN-γ through the MAPK and Ras/Raf Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Limocitrin (C17H14O8): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Flavonoid Limocitrin, a promising natural compound with multifaceted therapeutic potential. This document provides a comprehensive overview of its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on its anticancer and immunomodulatory effects.

Introduction

This compound, a naturally occurring flavonol with the molecular formula C17H14O8, is a polyketide belonging to the flavonoid family.[1][2] Found in citrus fruits and other plant sources, this compound has garnered significant interest within the scientific community for its diverse biological activities.[2] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, and anticancer agent.[3] This technical guide aims to provide a detailed resource for researchers, scientists, and drug development professionals by consolidating the current knowledge on this compound, with a particular emphasis on its quantitative data, experimental methodologies, and modulation of key signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H14O8 | [1] |

| Molar Mass | 346.29 g/mol | |

| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one | [1] |

| CAS Number | 489-33-8 | [1] |

| Appearance | Yellow powder | |

| Melting Point | 271-275 °C | |

| Boiling Point (Predicted) | 621.2 ± 55.0 °C | |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.63 ± 0.40 | |

| Solubility | Soluble in ethanol and chloroform, slightly soluble in water. |

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in various in vitro models, particularly in the context of cancer. Its efficacy is highlighted by its IC50 values against different cancer cell lines.

Anticancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects on various cancer cell types.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 29.33 ± 0.010 | [2] |

| MCF-7 | Breast Cancer | 28.70 ± 0.030 | [2] |

Note: Further studies are required to determine the IC50 values of this compound against other cancer cell lines, such as oral squamous cell carcinoma (SCC-9 and SCC-47), where it has shown activity.

Immunomodulatory Activity

A key aspect of this compound's anticancer potential lies in its ability to enhance the cytotoxic activity of immune cells. Specifically, it has been shown to increase the cytotoxicity of Natural Killer (NK) cells against leukemia cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.

Modulation of the MAPK Pathway in Natural Killer (NK) Cells

In KHYG-1 NK cells, this compound enhances their cytotoxic function against K562 leukemia cells by activating the MAPK signaling pathway. This leads to an increased expression of cytotoxic molecules.

Caption: this compound-mediated activation of the MAPK pathway in NK cells.

This activation cascade results in the phosphorylation of ERK, p38, and JNK, which in turn leads to the phosphorylation of the transcription factor CREB.[4] Phosphorylated CREB then promotes the expression of granzyme B, a critical component of the cytotoxic granules released by NK cells to induce apoptosis in target cancer cells.[3][4]

Inhibition of AKT/ERK/JNK Signaling in Oral Cancer Cells

In human oral squamous cell carcinoma cell lines (SCC-9 and SCC-47), this compound induces apoptosis by inhibiting the AKT/ERK/JNK signaling pathway.

Caption: this compound's inhibitory effect on the AKT/ERK/JNK pathway in oral cancer cells.

This compound treatment leads to a dose-dependent downregulation of phosphorylated AKT, ERK1/2, and JNK.[2][3] The inhibition of these pro-survival pathways ultimately promotes apoptosis in oral cancer cells.

Experimental Protocols

This section outlines the key experimental methodologies employed in the study of this compound's biological activities.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability of cancer cells and the cytotoxic activity of immune cells.

Methodologies:

-

WST-8 Assay (for cell viability):

-

Seed cancer cells (e.g., KHYG-1, SCC-9, SCC-47) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

Add WST-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Calcein AM Release Assay (for NK cell-mediated cytotoxicity):

-

Label target cancer cells (e.g., K562) with Calcein AM, a fluorescent dye that is retained within live cells.

-

Co-culture the Calcein AM-labeled target cells with effector NK cells (e.g., KHYG-1) that have been pre-treated with this compound (e.g., 20 µM for 72 hours) at various effector-to-target ratios.

-

After incubation (e.g., 4 hours), centrifuge the plate and collect the supernatant.

-

Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein AM released from lysed target cells.

-

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

Methodology:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of ERK, p38, JNK, AKT, and CREB, as well as granzyme B and β-actin as a loading control).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[3]

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

This compound (C17H14O8) is a promising natural flavonoid with well-documented anticancer and immunomodulatory properties. Its ability to modulate key signaling pathways, such as the MAPK and AKT/ERK/JNK pathways, underscores its potential as a lead compound for the development of novel cancer therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future investigations should focus on:

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Elucidation of its effects on other immune cell populations and its potential for combination therapy with existing anticancer agents.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs of this compound.

By continuing to explore the therapeutic potential of this compound, the scientific community can pave the way for the development of new and effective treatments for cancer and other diseases.

References

- 1. This compound | C17H14O8 | CID 5489485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound induced cellular death through ERK pathways in human oral squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Limocitrin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin, a substituted flavonol, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, its biosynthesis follows a well-established general pathway, beginning with the phenylpropanoid pathway and culminating in the core flavonol structure. However, the specific enzymatic modifications that give rise to the unique substitution pattern of this compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one) are less commonly documented. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound in plants, integrating current knowledge of flavonoid biosynthesis and highlighting the key enzymatic steps involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the precursor flavonol, kaempferol, and the subsequent "decoration" steps involving hydroxylation and O-methylation to yield the final this compound molecule.

Phenylpropanoid and Flavonoid Backbone Synthesis

The initial steps of this compound biosynthesis are shared with all flavonoids, originating from the shikimate and phenylpropanoid pathways. Phenylalanine, an aromatic amino acid, serves as the primary precursor.

-

Step 1: Phenylalanine to p-Coumaroyl-CoA: Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Step 2: Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone.

-

Step 3: Flavanone Formation: Chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone, (2S)-naringenin.

-

Step 4: Dihydroflavonol Synthesis: The flavanone naringenin is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.

-

Step 5: Flavonol Formation: Finally, flavonol synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of the C-ring of dihydrokaempferol to form the flavonol, kaempferol.

Putative Decoration Steps to this compound

The conversion of kaempferol to this compound requires a series of hydroxylation and O-methylation reactions. While the exact sequence and specific enzymes have not been fully elucidated in a this compound-producing plant, a plausible pathway can be proposed based on known enzymatic activities in other plant species.

-

Step 6: B-Ring Hydroxylation: Kaempferol is hydroxylated at the 3'-position of the B-ring by flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, to produce quercetin.

-

Step 7: A-Ring Hydroxylation: A crucial and less common modification is the hydroxylation at the 8-position of the A-ring. This step is likely catalyzed by a flavonoid 8-hydroxylase (F8H) . Enzymes with this activity have been identified, such as a flavin monooxygenase from Lotus japonicus that can hydroxylate various flavonoids at the 8-position. This would convert quercetin to 8-hydroxyquercetin (gossypetin).

-

Step 8 & 9: O-Methylation: The final steps involve two specific O-methylation reactions. These are catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

-

One OMT would methylate the 3'-hydroxyl group of 8-hydroxyquercetin.

-

Another, or possibly the same OMT with broad specificity, would methylate the 8-hydroxyl group. Plant OMTs are known to exhibit regioselectivity, and while a specific flavonoid 8-O-methyltransferase has not been extensively characterized, their existence is highly probable. The order of these two methylation steps may vary.

-

The proposed biosynthetic pathway is visualized in the diagram below.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic kinetics and metabolite concentrations for the biosynthesis of this compound. Research in this area would be highly valuable to understand the efficiency and potential bottlenecks in the pathway. The table below is a template for the types of data that would be beneficial to collect.

| Enzyme | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Source Organism | Reference |

| PAL | L-Phenylalanine | trans-Cinnamic acid | Data | Data | e.g., Citrus sp. | Citation |

| C4H | trans-Cinnamic acid | p-Coumaric acid | Data | Data | e.g., Citrus sp. | Citation |

| 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | Data | Data | e.g., Citrus sp. | Citation |

| CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Data | Data | e.g., Citrus sp. | Citation |

| CHI | Naringenin Chalcone | (2S)-Naringenin | Data | Data | e.g., Citrus sp. | Citation |

| F3H | (2S)-Naringenin | Dihydrokaempferol | Data | Data | e.g., Citrus sp. | Citation |

| FLS | Dihydrokaempferol | Kaempferol | Data | Data | e.g., Citrus sp. | Citation |

| F3'H | Kaempferol | Quercetin | Data | Data | e.g., Citrus sp. | Citation |

| F8H (putative) | Quercetin | 8-Hydroxyquercetin | Data | Data | e.g., Lotus japonicus | Citation |

| OMT (putative) | 8-Hydroxyquercetin, SAM | This compound | Data | Data | e.g., Citrus sp. | Citation |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify the genes responsible for the decoration steps is through transcriptomics of a this compound-producing plant.

Protocol:

-

Plant Material: Collect tissue from a known this compound-producing plant at a developmental stage where this compound accumulation is high.

-

RNA Extraction: Extract total RNA from the tissue using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Identify transcripts encoding putative flavonoid 3'-hydroxylases, flavonoid 8-hydroxylases, and O-methyltransferases based on conserved domains and homology to known enzymes.

-

If comparing tissues with and without this compound, perform differential gene expression analysis to identify upregulated candidate genes in the this compound-accumulating tissue.

-

Heterologous Expression and Enzyme Characterization

Candidate genes are then functionally characterized by expressing them in a heterologous host, such as E. coli or yeast, and assaying the activity of the purified recombinant enzymes.

Protocol for a Putative Flavonoid 8-Hydroxylase:

-

Cloning: Amplify the full-length coding sequence of the candidate F8H gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli) with a purification tag (e.g., His-tag).

-

Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) overnight.

-

Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme, the substrate (e.g., quercetin), and required cofactors (e.g., NADPH for cytochrome P450 reductases, or FAD and NADPH for flavin monooxygenases).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).

-

-

Product Analysis:

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to separate and detect the product.

-

Confirm the identity of the product as 8-hydroxyquercetin by co-elution with an authentic standard (if available) and by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and fragmentation pattern.

-

Flavonoid Extraction and Quantification from Plant Tissue

To confirm the presence of this compound and its precursors in the plant, and to quantify their levels, a robust extraction and analytical method is required.

Protocol:

-

Extraction:

-

Grind fresh or lyophilized plant tissue to a fine powder.

-

Extract the powder with a suitable solvent, typically a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% HCl) to improve flavonoid stability. Extraction can be enhanced by sonication or shaking.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Quantification:

-

Analyze the extract using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a DAD and a mass spectrometer (MS).

-

Develop a chromatographic method that provides good separation of this compound and its potential precursors.

-

Create a calibration curve using an isolated and purified this compound standard of known concentration.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Conclusion

The biosynthesis of this compound in plants is a multi-step process that involves the core flavonoid pathway followed by a series of specific hydroxylation and O-methylation reactions. While the initial steps are well-characterized, the precise enzymes responsible for the final "decoration" steps to produce this compound are yet to be definitively identified in any plant species. This guide provides a robust, evidence-based putative pathway and outlines the necessary experimental protocols to fully elucidate this pathway. The functional characterization of the enzymes involved will not only advance our fundamental understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of this compound and other valuable flavonoids for potential applications in the pharmaceutical and nutraceutical industries.

Limocitrin: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin, a naturally occurring flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis, alongside a summary of its quantitative data, are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms of action of this compound, with a particular focus on its modulation of the MAPK and estrogen signaling pathways, visualized through detailed diagrams.

Discovery and History

This compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one) is a flavonoid that has been identified in various plant species. While the precise first isolation and characterization remains to be definitively established in early literature, contemporary studies have identified its presence in the buds of Platanus orientalis and Platanus × acerifolia[1]. Additionally, this compound and its glycoside derivatives have been isolated from plant species such as Sedum acre and Sedum sarmentosum[2][3]. Its natural occurrence has also been reported in Citrus reticulata and Sedum litoreum[4]. The historical timeline of its discovery is intertwined with the broader exploration of flavonoids, a class of compounds first recognized for their biological activity in the 1930s.

Physicochemical Properties

This compound is a solid, yellow powder with the molecular formula C₁₇H₁₄O₈ and a molecular weight of 346.29 g/mol [4]. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₈ | PubChem[4] |

| Molecular Weight | 346.29 g/mol | PubChem[4] |

| Appearance | Solid | Human Metabolome Database (HMDB)[4] |

| Melting Point | 274 - 275 °C | Human Metabolome Database (HMDB)[4] |

| Water Solubility (Predicted) | 0.256 g/L | |

| logP (Predicted) | 1.9 | |

| pKa (Predicted) | 6.58 |

Experimental Protocols

Isolation of this compound from Platanus species (General Protocol)

While the specific protocol from the Thai et al. (2016) study could not be fully retrieved, a general methodology for the extraction and isolation of flavonoids from Platanus species can be outlined as follows. This protocol is based on common phytochemical extraction techniques.

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation and purification of this compound from plant material.

-

Extraction: Dried and powdered plant material (e.g., buds of Platanus orientalis) is subjected to maceration with a polar solvent such as 80% methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity. The flavonoid-rich fraction is typically found in the ethyl acetate and/or n-butanol fractions.

-

Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their affinity to the stationary phase.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7 or K562) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for MAPK Pathway Proteins

The effect of this compound on the phosphorylation of MAPK pathway proteins can be assessed by Western blotting.

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK, p38, and JNK.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

Anticancer Activity

Modulation of the MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In KHYG-1 NK cells, this compound treatment leads to increased phosphorylation of ERK, p38, and JNK, which in turn enhances the expression of granzyme B, a key molecule in NK cell-mediated cytotoxicity[5]. This activation of the MAPK pathway contributes to the pro-apoptotic effects observed in target cancer cells.

Signaling Pathway: this compound-induced MAPK Activation in NK Cells

Caption: this compound activates the MAPK pathway in NK cells, leading to increased cytotoxicity.

Interaction with the Estrogen Signaling Pathway

This compound has been reported to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells[1]. This suggests a potential interaction with the estrogen signaling pathway. However, the precise mechanism of this interaction, whether it involves direct binding to the estrogen receptor or modulation of downstream signaling components, requires further investigation. The effect is described as marginal, indicating that this may not be the primary mechanism of its anticancer activity in this cell line.

Hypothesized Interaction with Estrogen Signaling

Caption: Hypothesized weak inhibitory effect of this compound on estradiol-mediated cell proliferation.

Quantitative Biological Activity Data

A summary of the available quantitative data on the biological activity of this compound is presented in Table 2. It is important to note that comprehensive dose-response studies and the determination of IC₅₀ values for various biological activities are still areas of active research.

Table 2: Quantitative Biological Activity of this compound

| Activity | Cell Line / Assay | Result | Source |

| Cytotoxicity | K562 (in co-culture with KHYG-1) | Increased lysis of K562 cells | [5][6] |

| Estradiol-dependent Proliferation | MCF-7 | Weak suppression | [1] |

| Antioxidant Activity (DPPH assay) | - | IC₅₀ values reported for various plant extracts containing flavonoids, but not specifically for pure this compound. | [7][8] |

| Anti-inflammatory Activity | - | IC₅₀ values reported for other flavonoids, but specific data for this compound is limited. | [8][9][10] |

Conclusion and Future Directions

This compound is a promising natural flavonol with demonstrated anticancer and immunomodulatory properties. Its ability to enhance NK cell cytotoxicity through the modulation of the MAPK signaling pathway highlights its potential as an adjunctive therapeutic agent in cancer immunotherapy. While its interaction with the estrogen signaling pathway appears to be weak, further studies are warranted to fully elucidate this mechanism. Future research should focus on the definitive determination of its IC₅₀ values across a broader range of cancer cell lines, a more detailed investigation into its effects on various signaling pathways, and preclinical in vivo studies to evaluate its efficacy and safety profile. The detailed protocols and compiled data in this guide aim to provide a solid foundation for these future endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C17H14O8 | CID 5489485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

Limocitrin Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of limocitrin, a naturally occurring flavonoid found in citrus fruits. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility data, experimental protocols, and relevant biological pathways.

Executive Summary

This compound, a flavonol with potential therapeutic properties, exhibits varied solubility across different solvent systems. Understanding its solubility is critical for experimental design, formulation development, and ensuring bioavailability. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and visualizes key signaling pathways influenced by this compound.

This compound Solubility Profile

The solubility of this compound is a key physicochemical parameter influencing its handling and application in research and development. While comprehensive experimental data across a wide range of organic solvents remains limited in publicly available literature, a combination of qualitative descriptions and predicted quantitative values provides a foundational understanding.

Qualitative Solubility

This compound is generally described as a crystalline powder. Its solubility in common laboratory solvents is summarized below.

| Solvent Classification | Solubility Description |

| Polar Protic Solvents | |

| Water | Slightly soluble |

| Ethanol | Soluble[1] |

| Polar Aprotic Solvents | |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Acetone | Soluble[2] |

| Nonpolar Solvents | |

| Chloroform | Soluble[1][2] |

| Dichloromethane | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

Quantitative Aqueous Solubility (Predicted)

Experimentally determined quantitative solubility data for this compound is not widely available. However, computational models provide estimations for its aqueous solubility. It is important to note that these are predicted values and should be confirmed experimentally.

| Compound | Predicted Aqueous Solubility | Temperature |

| This compound | 140 - 275.7 mg/L | 25°C |

| This compound 3-glucoside | 1.24 g/L | Not Specified |

| This compound 3-rutinoside | 2.66 g/L | Not Specified |

The glycosylated forms of this compound, such as the 3-glucoside and 3-rutinoside derivatives, are predicted to have significantly higher aqueous solubility due to the hydrophilic sugar moieties.

Experimental Protocol: Determination of this compound Solubility via Shake-Flask Method and HPLC Analysis

This section details a standard operating procedure for determining the equilibrium solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound: Pure, crystalline powder

-

Solvents: High-purity (e.g., HPLC grade) solvents of interest (e.g., water, ethanol, DMSO, acetone, chloroform)

-

Equipment:

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Experimental Workflow

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker with controlled temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter into a clean vial. This step removes any remaining solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method for the quantification of this compound. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength should be set at the maximum absorbance of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample onto the HPLC system and record the peak area.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Biological Signaling Pathways Modulated by this compound

This compound has been shown to influence key cellular signaling pathways, which is relevant for its potential therapeutic applications.

MAPK Signaling Pathway

This compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to increase the phosphorylation of ERK, p38, and JNK, which can enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells.

Caption: this compound's effect on the MAPK pathway.

PI3K/Akt/mTOR Signaling Pathway

This compound has also been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of key proteins like Akt, this compound can induce apoptosis and suppress tumor growth.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a summary of the current knowledge on this compound solubility. While qualitative data indicates its solubility in several organic solvents and slight solubility in water, there is a clear need for more comprehensive, experimentally determined quantitative data. The provided experimental protocol offers a robust framework for researchers to determine these values. Furthermore, the elucidation of this compound's interaction with the MAPK and PI3K/Akt/mTOR signaling pathways underscores its potential as a bioactive compound worthy of further investigation in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Limocitrin from Citrus Peel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin, a flavonoid found in citrus peels, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that has been associated with a range of biological activities. This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from citrus peel, intended to guide researchers in obtaining this compound for further study and drug development applications.

Data Presentation: Quantitative Analysis of Flavonoid Content in Citrus Peel

The following tables summarize quantitative data on the total flavonoid content and the content of specific flavonoids in various citrus peel extracts. It is important to note that while this compound is a known constituent of citrus peel, specific quantitative data for its yield is not extensively reported. The data presented here for other major flavonoids can provide a baseline for expected yields of related compounds.

Table 1: Total Flavonoid Content in Citrus limon Peel Extracts Using Different Solvents

| Solvent System | Total Flavonoid Content (mg Rutin Equivalents/g of extract) |

| Ethyl Acetate | 259.25 ± 0.95[1] |

| Methanol | 212.25 ± 1.70[1] |

| Chloroform | 20.5 ± 0.57[1] |

Table 2: Content of Major Flavonoids in Different Citrus Peel Varieties (Ethanolic Extract)

| Citrus Variety | Hesperidin (mg/g of extract) | Nobiletin (mg/g of extract) |

| Grapefruit | 28.51[2][3] | 9.92[2][3] |

| Oranges | 24.96[2][3] | 7.31[2][3] |

| Musami | 21.38[2][3] | 6.08[2][3] |

Experimental Workflow for this compound Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from citrus peel, from sample preparation to the final purified compound.

Experimental Protocols

The following are detailed protocols for the key stages of this compound extraction and isolation. These are representative methods based on the extraction of flavonoids from citrus peels and should be optimized for specific laboratory conditions and citrus varieties.

Protocol 1: Ultrasound-Assisted Extraction of Flavonoids from Citrus Peel

Objective: To extract crude flavonoids, including this compound, from dried citrus peel powder using ultrasound-assisted solvent extraction.

Materials:

-

Dried and powdered citrus peel

-

80% Ethanol (v/v) in deionized water

-

Ultrasonic bath

-

Beakers and Erlenmeyer flasks

-

Stirring plate and magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried citrus peel powder and place it in a 500 mL beaker.

-

Add 250 mL of 80% ethanol to the beaker, resulting in a solid-to-liquid ratio of 1:25 (g/mL).

-

Place the beaker in an ultrasonic bath.

-

Set the ultrasonic bath to a frequency of 40 kHz and a power of 150 W.

-

Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.

-

After sonication, remove the beaker and filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Collect the filtrate (the crude extract) in a round-bottom flask.

-

Concentrate the crude extract by removing the ethanol using a rotary evaporator at a temperature of 50°C under reduced pressure.

-

The resulting concentrated aqueous extract contains the crude flavonoids.

Protocol 2: Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude flavonoid extract using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude flavonoid extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Solvents for column chromatography mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Preparative HPLC system with a C18 column

-

Solvents for preparative HPLC mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

-

Fraction collector

-

Analytical HPLC system for purity analysis

-

Mass spectrometer (MS) for structural confirmation

Procedure:

Part A: Column Chromatography (Initial Fractionation)

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).

-

Pack the glass column with the silica gel slurry.

-

Adsorb the concentrated crude flavonoid extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% hexane, then gradually increase the proportion of ethyl acetate, followed by the addition of methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the fractions that are rich in this compound.

-

Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.

Part B: Preparative HPLC (Final Purification)

-

Dissolve the this compound-enriched fraction in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Develop a suitable gradient elution method using a mobile phase of acetonitrile and water (both containing 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.

-

Inject the filtered, this compound-enriched fraction onto the preparative HPLC column.

-

Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance (typically around 280 nm and 340 nm for flavonoids).

-

Collect the peak corresponding to this compound using a fraction collector.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and its identity using mass spectrometry.

This compound's Modulation of the MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Specifically, this compound increases the phosphorylation of key kinases in this pathway: ERK, p38, and JNK.[4][5][6] This activation can lead to downstream effects such as the induction of apoptosis in cancer cells.

The following diagram illustrates the points of intervention by this compound within the MAPK signaling cascade.

References

- 1. iosrphr.org [iosrphr.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mattioli1885journals.com [mattioli1885journals.com]

- 4. Role of p38 and JNK mitogen-activated protein kinases in the activation of ternary complex factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. atsjournals.org [atsjournals.org]

Application Note and Protocol for Limocitrin Quantification using HPLC

This document provides a comprehensive guide for the quantification of limocitrin in various samples using High-Performance Liquid Chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a flavonoid found in citrus fruits and other plant sources, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and various research applications. This application note details a robust HPLC method, including sample preparation, chromatographic conditions, and method validation, to ensure reliable and reproducible results.

Experimental Workflow

The overall workflow for the quantification of this compound by HPLC is depicted in the diagram below. The process begins with sample collection and preparation, followed by chromatographic separation and detection, and concludes with data analysis and quantification.

Caption: A general workflow for HPLC analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system.[1] The choice of method depends on the sample matrix.

Protocol for Liquid Samples (e.g., Plasma): Protein Precipitation [2][3]

-

To 100 µL of the plasma sample, add 300 µL of methanol.

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge the mixture at high speed (e.g., 21,380 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase.

-